(1H-1,2,4-Triazol-5-ylmethyl)amine dihydrochloride
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Overview
Description
(1H-1,2,4-Triazol-5-ylmethyl)amine dihydrochloride is a chemical compound with the molecular formula C3H6N4·2HCl. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-1,2,4-Triazol-5-ylmethyl)amine dihydrochloride typically involves the reaction of 1H-1,2,4-triazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified through crystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions
(1H-1,2,4-Triazol-5-ylmethyl)amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
(1H-1,2,4-Triazol-5-ylmethyl)amine dihydrochloride is utilized in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (1H-1,2,4-Triazol-5-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1-methyl-1H-1,2,4-triazol-5-yl)methylamine dihydrochloride
- 1,2,4-Triazol-5-amine
Uniqueness
(1H-1,2,4-Triazol-5-ylmethyl)amine dihydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.
Properties
CAS No. |
859791-21-2 |
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Molecular Formula |
C3H8Cl2N4 |
Molecular Weight |
171.03 g/mol |
IUPAC Name |
N-methyl-1H-1,2,4-triazol-5-amine;dihydrochloride |
InChI |
InChI=1S/C3H6N4.2ClH/c1-4-3-5-2-6-7-3;;/h2H,1H3,(H2,4,5,6,7);2*1H |
InChI Key |
RKVPLJQHIZEIOL-UHFFFAOYSA-N |
SMILES |
C1=NNC(=N1)CN.Cl.Cl |
Canonical SMILES |
CNC1=NC=NN1.Cl.Cl |
solubility |
not available |
Origin of Product |
United States |
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